molecular formula C4H10Cl2O2Si B1585041 DIETHOXYDICHLOROSILANE CAS No. 4667-38-3

DIETHOXYDICHLOROSILANE

Cat. No.: B1585041
CAS No.: 4667-38-3
M. Wt: 189.11 g/mol
InChI Key: UFCXHBIETZKGHB-UHFFFAOYSA-N
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Preparation Methods

DIETHOXYDICHLOROSILANE is typically synthesized by reacting silicon chloride with ethanol . The reaction is generally carried out under an inert atmosphere to prevent moisture from interfering with the process. A drying agent is often used to remove any residual moisture . The reaction can be represented as follows:

[ \text{SiCl}_4 + 2 \text{EtOH} \rightarrow \text{Cl}_2\text{Si(OEt)}_2 + 2 \text{HCl} ]

In industrial settings, the production of dichloro(diethoxy)silane involves similar methods but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

DIETHOXYDICHLOROSILANE undergoes various chemical reactions, including hydrolysis, substitution, and condensation .

  • Hydrolysis: : When exposed to moisture, dichloro(diethoxy)silane hydrolyzes to form silicon dioxide and hydrochloric acid. [ \text{Cl}_2\text{Si(OEt)}_2 + 2 \text{H}_2\text{O} \rightarrow \text{SiO}_2 + 2 \text{EtOH} + 2 \text{HCl} ]

  • Substitution: : It can react with nucleophiles, such as alcohols or amines, to replace the chlorine atoms with other functional groups. [ \text{Cl}_2\text{Si(OEt)}_2 + 2 \text{RNH}_2 \rightarrow \text{(RNH)}_2\text{Si(OEt)}_2 + 2 \text{HCl} ]

  • Condensation: : this compound can undergo condensation reactions to form siloxane bonds, which are essential in the production of silicone polymers. [ 2 \text{Cl}_2\text{Si(OEt)}_2 \rightarrow \text{(EtO)}_2\text{Si-O-Si(OEt)}_2 + 2 \text{HCl} ]

Properties

IUPAC Name

dichloro(diethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2O2Si/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCXHBIETZKGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](OCC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196901
Record name Silane, dichlorodiethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4667-38-3
Record name Silane, dichlorodiethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004667383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichlorodiethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethoxydichlorosilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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